(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S13848872
CAS No.
M.F
C8H11F2NO2
M. Wt
191.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carb...

Product Name

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

InChI

InChI=1S/C8H11F2NO2/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13/h4-6,11H,1-3H2,(H,12,13)/t4?,5?,6-/m0/s1

InChI Key

OGNVZXWDONFIIS-WRVKLSGPSA-N

Canonical SMILES

C1CC2C(NC1CC2(F)F)C(=O)O

Isomeric SMILES

C1CC2[C@H](NC1CC2(F)F)C(=O)O

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound characterized by the presence of two fluorine atoms and an azabicyclo structure. Its molecular formula is C8H11F2NO2C_8H_{11}F_2NO_2 with a molecular weight of 191.17 g/mol. The compound exhibits unique properties due to the incorporation of fluorine, which can significantly influence its chemical reactivity and biological interactions .

The structure of this compound includes a bicyclic framework that contributes to its stability and potential for diverse chemical transformations. The stereochemistry at the 3-position is crucial for its biological activity, making it an interesting subject for research in medicinal chemistry and drug design.

, including:

  • Oxidation: This process involves the addition of oxygen or removal of hydrogen, potentially yielding carboxylic acids or ketones.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, leading to products such as alcohols or amines.
  • Substitution: This entails replacing one atom or group within the compound with another, resulting in various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent choice, and catalysts) are critical for achieving desired transformations.

The biological activity of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is linked to its ability to interact with biological targets such as enzymes and receptors. Its unique bicyclic structure allows it to modulate biological pathways effectively, which could lead to therapeutic applications in areas such as pain management or neuropharmacology. The precise mechanisms of action are still under investigation, but initial studies suggest potential effects on neurotransmitter systems.

The synthesis of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves enantioselective strategies to construct the bicyclic framework from acyclic precursors. One common approach includes:

  • Starting Material Preparation: An acyclic compound is synthesized that contains the necessary stereochemical information.
  • Cyclization Reaction: The acyclic precursor undergoes cyclization under controlled conditions to form the bicyclic structure.
  • Fluorination Step: Selective introduction of fluorine atoms occurs during the synthesis process to yield the final product.

Industrial production methods are less documented but would involve optimizing reaction conditions and purification techniques suitable for large-scale synthesis .

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Chemical Research: The compound is utilized in studying reaction mechanisms due to its unique structural properties.
  • Material Science: Its distinctive characteristics can be explored in developing new materials with specific functionalities.

Research into the interaction studies of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid focuses on understanding how it binds to various molecular targets within biological systems. These studies are crucial for elucidating its potential therapeutic effects and guiding future drug development efforts.

Mechanism of Action

The mechanism involves binding to specific receptors or enzymes, which may alter their activity and lead to desired biological effects. Understanding these interactions helps in predicting the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural similarities with (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid:

Compound NameMolecular FormulaKey Features
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acidC8H13NO2C_8H_{13}NO_2Lacks fluorine; simpler structure
(3S)-5-Fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acidC8H12FNO2C_8H_{12}FNO_2Contains one fluorine atom; similar reactivity
(3R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acidC8H10F2NO2C_8H_{10}F_2NO_2Different bicyclic structure; potential for varied biological activity

The uniqueness of (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its dual fluorination and specific stereochemistry that may enhance its binding affinity and selectivity towards biological targets compared to these similar compounds .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

191.07578492 g/mol

Monoisotopic Mass

191.07578492 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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